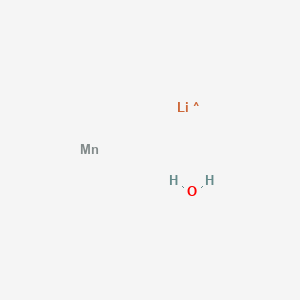
CID 9793692
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium manganese oxide (Li2MnO3) is a lithium-rich layered oxide that has garnered significant attention as a potential cathode material for lithium-ion batteries. This compound is known for its high specific capacity and stability, making it a promising candidate for next-generation energy storage solutions .
準備方法
Synthetic Routes and Reaction Conditions: Lithium manganese oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common method involves mixing manganese dioxide (MnO2), manganese acetate (Mn(CH3COO)2·4H2O), lithium hydroxide (LiOH·H2O), and sodium hydroxide (NaOH) in deionized water. This mixture is then subjected to hydrothermal conditions in a dynamic autoclave with stirring .
Industrial Production Methods: In industrial settings, the production of lithium manganese oxide often involves high-temperature solid-state reactions. The precursors, such as lithium carbonate (Li2CO3) and manganese oxide (MnO2), are mixed and calcined at elevated temperatures to form the desired compound. The process parameters, including temperature and duration, are optimized to achieve high purity and crystallinity .
化学反応の分析
Types of Reactions: Lithium manganese oxide undergoes various chemical reactions, including oxidation, reduction, and ion exchange. During the charging and discharging cycles in lithium-ion batteries, the compound experiences reversible redox reactions involving lithium ions and manganese ions .
Common Reagents and Conditions: Typical reagents used in reactions with lithium manganese oxide include lithium salts, acids, and bases. For instance, acid leaching can be employed to extract lithium from the compound, while bases like sodium hydroxide are used in the synthesis process .
Major Products Formed: The major products formed from the reactions of lithium manganese oxide depend on the specific conditions and reagents used. For example, during the charging process in batteries, lithium ions are intercalated into the compound, forming lithium-rich phases .
科学的研究の応用
Lithium manganese oxide has a wide range of scientific research applications, particularly in the field of energy storage. It is extensively studied as a cathode material for lithium-ion batteries due to its high specific capacity and stability. Additionally, the compound is explored for its potential use in lithium recovery from aqueous solutions, making it valuable for sustainable energy technologies .
In the field of chemistry, lithium manganese oxide is used as a precursor for synthesizing other manganese-based compounds. Its unique properties also make it a subject of interest in materials science research, where it is investigated for its structural and electronic characteristics .
作用機序
The mechanism of action of lithium manganese oxide in lithium-ion batteries involves the intercalation and de-intercalation of lithium ions. During the charging process, lithium ions are inserted into the crystal lattice of the compound, leading to the reduction of manganese ions. Conversely, during discharge, lithium ions are extracted, resulting in the oxidation of manganese ions .
The stability and electronic structure of lithium manganese oxide play a crucial role in its performance. The compound’s high crystallinity and few structural defects contribute to its inertness and stability, even under high potential conditions .
類似化合物との比較
- Lithium cobalt oxide (LiCoO2)
- Lithium nickel manganese cobalt oxide (LiNiMnCoO2)
- Lithium iron phosphate (LiFePO4)
- Lithium manganese oxide spinel (LiMn2O4)
Lithium manganese oxide’s unique combination of high capacity, stability, and cost-effectiveness makes it a promising candidate for various applications in energy storage and beyond .
特性
分子式 |
H2LiMnO |
|---|---|
分子量 |
79.9 g/mol |
InChI |
InChI=1S/Li.Mn.H2O/h;;1H2 |
InChIキー |
KYJLLCBGPZNUCT-UHFFFAOYSA-N |
正規SMILES |
[Li].O.[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


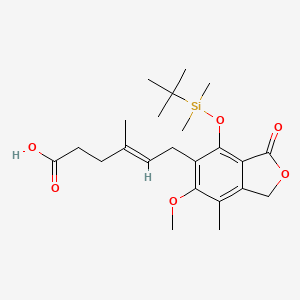
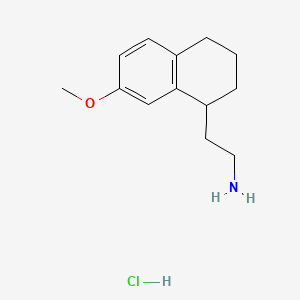
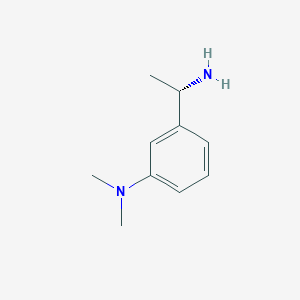
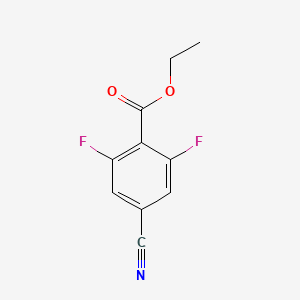
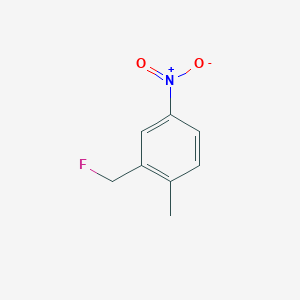
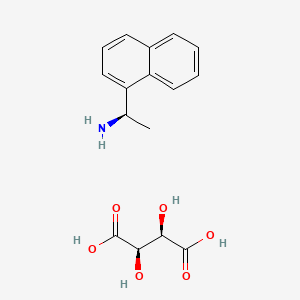

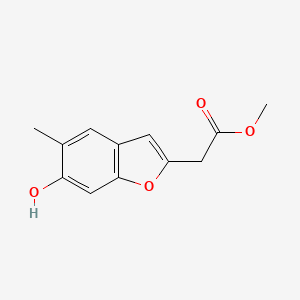
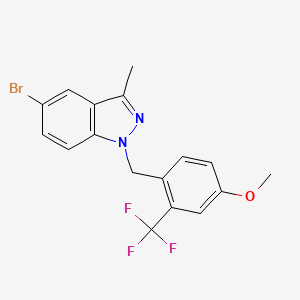

![4-[[4-[(2-Chlorophenyl)methylamino]pyrimidin-2-yl]amino]benzoic acid;hydrochloride](/img/structure/B15132177.png)
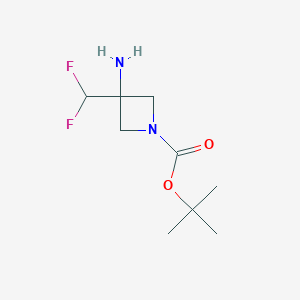
![1-Methoxypyrido[2,3-b]indole;methyl hydrogen sulfate](/img/structure/B15132189.png)

